

# Synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine experimental protocol

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## Compound of Interest

Compound Name: 6-Bromo-N,N-dimethylpyridazin-3-amine

Cat. No.: B169425

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## Application Note: Synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine

### Introduction

**6-Bromo-N,N-dimethylpyridazin-3-amine** is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and a tertiary amine, makes it a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy. This document provides a detailed experimental protocol for the synthesis of **6-Bromo-N,N-dimethylpyridazin-3-amine** from 3-amino-6-bromopyridazine via the Eschweiler-Clarke reaction.

### Principle

The synthesis is achieved through the N,N-dimethylation of the primary amino group of 3-amino-6-bromopyridazine. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.<sup>[1][2]</sup> This reductive amination procedure utilizes an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid to yield the methylated amine.<sup>[3]</sup> The reaction is driven to completion by the formation of carbon dioxide, and it advantageously avoids the formation of quaternary ammonium salts.<sup>[1][2]</sup>

# Reaction Scheme

## Experimental Protocol

Materials:

- 3-amino-6-bromopyridazine
- Formaldehyde (37% aqueous solution)
- Formic acid ( $\geq 95\%$ )
- Sodium hydroxide (NaOH)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-bromopyridazine (1.0 eq).
- **Reagent Addition:** To the starting material, add formic acid (approximately 5-10 eq) followed by a 37% aqueous solution of formaldehyde (approximately 5-10 eq).
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). Perform this step in an ice bath to control the exothermic reaction.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter to remove the drying agent.
- **Purification:**
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **6-Bromo-N,N-dimethylpyridazin-3-amine**.
- **Characterization:**

- Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Data Presentation

Parameter	Value
Starting Material	3-amino-6-bromopyridazine
Molecular Formula	$\text{C}_4\text{H}_4\text{BrN}_3$
Molecular Weight	173.00 g/mol
Product	6-Bromo-N,N-dimethylpyridazin-3-amine
Molecular Formula	$\text{C}_6\text{H}_8\text{BrN}_3$
Molecular Weight	202.05 g/mol
Reaction Type	Eschweiler-Clarke (Reductive Amination)
Reagents	Formaldehyde, Formic Acid
Reaction Temperature	80-100 °C
Reaction Time	2-18 hours
Purification Method	Flash Column Chromatography
Typical Yield	High (specific yield depends on optimization)

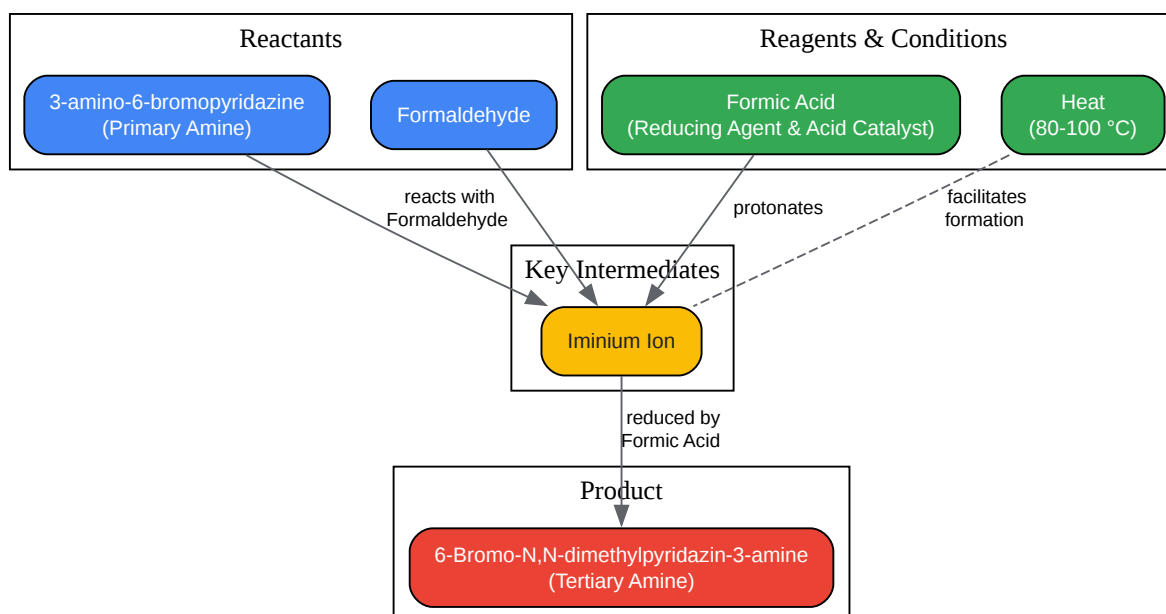
## Experimental Workflow



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Caption: Workflow for the synthesis of **6-Bromo-N,N-dimethylpyridazin-3-amine**.

## Signaling Pathway (Logical Relationship)



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Caption: Logical flow of the Eschweiler-Clarke reaction for amine methylation.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Formic acid is corrosive and should be handled with care.
- Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.

- The neutralization with sodium hydroxide is exothermic and should be performed cautiously in an ice bath.

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## References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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